molecular formula C9H19N B13163128 (3-Cyclopropylpropyl)(propan-2-yl)amine

(3-Cyclopropylpropyl)(propan-2-yl)amine

Cat. No.: B13163128
M. Wt: 141.25 g/mol
InChI Key: USSYCIWPKAJUGG-UHFFFAOYSA-N
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Description

(3-Cyclopropylpropyl)(propan-2-yl)amine is an organic compound with the molecular formula C₉H₁₉N It is a secondary amine, characterized by the presence of a cyclopropylpropyl group and a propan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylpropyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the reductive amination of cyclopropylpropyl ketone with isopropylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the alkylation of cyclopropylpropylamine with isopropyl halides under basic conditions. This reaction can be carried out using sodium hydride or potassium tert-butoxide as the base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to optimize the production scale.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylpropyl)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to form primary amines or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines, hydrocarbons.

    Substitution: Tertiary amines.

Scientific Research Applications

(3-Cyclopropylpropyl)(propan-2-yl)amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of polymers and advanced materials due to its unique structural properties.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (3-Cyclopropylpropyl)(propan-2-yl)amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in neurological pathways. The compound’s structure allows it to bind to active sites, altering the function of the target molecules and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A primary amine with a cyclopropyl group.

    Isopropylamine: A primary amine with a propan-2-yl group.

    Cyclopropylpropylamine: A secondary amine with a cyclopropylpropyl group.

Uniqueness

(3-Cyclopropylpropyl)(propan-2-yl)amine is unique due to the combination of cyclopropylpropyl and propan-2-yl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other amines may not be as effective.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

3-cyclopropyl-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C9H19N/c1-8(2)10-7-3-4-9-5-6-9/h8-10H,3-7H2,1-2H3

InChI Key

USSYCIWPKAJUGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC1CC1

Origin of Product

United States

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